molecular formula C10H11FO2 B6329152 2-(3-fluoro-4-methylphenyl)-1,3-dioxolane CAS No. 773093-14-4

2-(3-fluoro-4-methylphenyl)-1,3-dioxolane

Cat. No. B6329152
CAS RN: 773093-14-4
M. Wt: 182.19 g/mol
InChI Key: LPEQXUTWXPQHFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of “2-(3-fluoro-4-methylphenyl)-1,3-dioxolane”, related compounds such as “3-Fluoro-4-methylphenyl isocyanate” and “(3-fluoro-4-methylphenyl)methanamine” have been synthesized and used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Related compounds have been described as liquids at room temperature .

Mechanism of Action

The mechanism of action of “2-(3-fluoro-4-methylphenyl)-1,3-dioxolane” is not clear from the available information. It would likely depend on the specific context in which this compound is used .

Future Directions

The future directions for research and application of “2-(3-fluoro-4-methylphenyl)-1,3-dioxolane” would depend on its specific properties and potential uses. Given the interest in fluorinated organic compounds in fields like medicinal chemistry, it’s possible that “this compound” could have interesting applications .

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEQXUTWXPQHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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